molecular formula C13H19ClN2O3 B1397580 3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-34-7

3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397580
CAS No.: 1220032-34-7
M. Wt: 286.75 g/mol
InChI Key: OLSHRIBMGGQQCZ-UHFFFAOYSA-N
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Description

3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-nitrophenoxy)ethylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent and high-quality production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
  • 2-Amino-4-(1-piperidine) pyridine derivatives

Uniqueness

3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its nitrophenoxyethyl group and piperidine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-[2-(2-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-5-1-2-6-13(12)18-9-7-11-4-3-8-14-10-11;/h1-2,5-6,11,14H,3-4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSHRIBMGGQQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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